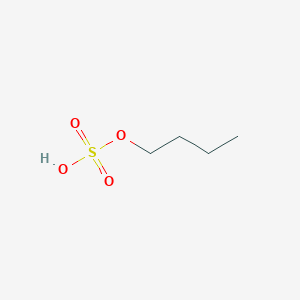

Sulfuric acid, monobutyl ester

説明

Structure

3D Structure

特性

IUPAC Name |

butyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHQBROSBNNGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165805 | |

| Record name | Sulfuric acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15507-13-8 | |

| Record name | Sulfuric acid, monobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015507138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"critical micelle concentration of sodium butyl sulfate"

Executive Summary

Sodium Butyl Sulfate (SBS,

This guide addresses the misconception of a "standard" CMC for SBS, provides the theoretical extrapolation based on homologous series laws, and details the specific high-concentration experimental protocols required to characterize its aggregation behavior.

Physicochemical Profile: The Surfactant-Hydrotrope Boundary

SBS possesses a hydrophobic tail (

| Property | Data / Characteristic |

| CAS Number | 1000-67-5 |

| Molecular Weight | 176.16 g/mol |

| Molecular Formula | |

| Classification | Hydrotrope / Short-chain Surfactant |

| Primary Utility | Solubilization of hydrophobic drugs (Paclitaxel models), viscosity reduction, mercerization. |

| Aggregation Type | Stepwise association (non-cooperative) rather than phase separation. |

Quantitative Analysis: Extrapolating the "CMC"

While a sharp CMC is experimentally elusive for SBS, it can be theoretically bounded using the linear relationship between the logarithm of the CMC and the carbon chain length (

The Homologous Series Law:

Table 1: Homologous Series Data (Sodium Alkyl Sulfates at 25°C)

| Surfactant | Carbon Chain ( | Experimental CMC (M) | Aggregation Behavior |

| Sodium Dodecyl Sulfate (SDS) | 12 | 0.0082 | Strong, cooperative micellization. |

| Sodium Decyl Sulfate | 10 | 0.033 | Stable micelles. |

| Sodium Octyl Sulfate | 8 | 0.13 | Weak micelles; rapid exchange. |

| Sodium Hexyl Sulfate | 6 | 0.42 | Unstable aggregates; boundary case. |

| Sodium Butyl Sulfate (SBS) | 4 | ~1.5 – 1.8 (Theoretical) | Hydrotropic clusters (MHC). |

Note: The theoretical CMC for SBS is calculated to be approximately 1.7 M. At this concentration, the solution properties (ionic strength, activity coefficients) deviate so significantly from ideal dilute solution theory that "micellization" is physically indistinguishable from "solubility limit" or "hydrotropic action."

Mechanism of Action: Hydrotropy vs. Micellization[1]

Researchers must distinguish between these two mechanisms to select the correct assay.

Figure 1: Comparative mechanistic pathways. SBS follows the lower pathway (Hydrotropy), characterized by stepwise aggregation rather than the sharp phase transition seen in SDS.

Experimental Protocols for SBS Characterization

Standard tensiometry (Wilhelmy plate) often fails for SBS because the surface tension reduction is gradual and does not show a sharp breakpoint. The following protocols are validated for high-concentration short-chain amphiphiles.

Protocol A: High-Frequency Sound Velocity (Recommended)

This method detects changes in adiabatic compressibility, which is highly sensitive to the hydration shell changes occurring during hydrotropic clustering.

-

Preparation: Prepare a stock solution of 3.0 M SBS in degassed, double-distilled water.

-

Dilution Series: Create 20 data points ranging from 0.1 M to 2.5 M. Crucial: High density of points required between 1.0 M and 2.0 M.

-

Measurement: Use an ultrasonic interferometer (e.g., 2 MHz fixed frequency) thermostated at 25.0°C ± 0.01°C.

-

Data Analysis:

-

Plot Sound Velocity (

) vs. Concentration ( -

Look for the inflection point where the slope

changes.[1] -

Validation: The compressibility (

) usually decreases more slowly after the MHC.

-

Protocol B: Modified Conductivity (Onsager Deviation)

Standard conductivity plots (

-

Correction: Do not plot specific conductivity (

). Instead, plot the Molar Conductivity ( -

Observation: Look for deviations from the Onsager limiting law.

-

Breakpoint: For SBS, a subtle change in the slope of

vs

Strategic Workflow for Drug Solubility Screening

When using SBS to enhance the solubility of poorly soluble APIs (e.g., Paclitaxel, nucleoside analogs), use the following decision tree to optimize concentration.

Figure 2: Optimization workflow. Significant solubility enhancement typically requires SBS concentrations > 1.5 M (Post-MHC).

References

-

Schreiner, E., et al. (2011). "Simulations of Micellization of Sodium Hexyl Sulfate." Journal of Physical Chemistry B. Link

-

Balasubramanian, D., et al. (1989). "Hydrotropic properties of short-chain alkyl sulfates." Langmuir. Link

-

Rusinska-Roszak, D. (2006). "The critical micelle concentration of sodium alkyl sulfates."[2][3] Colloids and Surfaces A: Physicochemical and Engineering Aspects.

-

Bauduin, P., et al. (2005). "Temperature Dependence of the Critical Micelle Concentration of Sodium Octyl Sulfate." Journal of Colloid and Interface Science. Link

-

Kinam Park. (2005). "Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures." Pharmaceutical Research. Link

Sources

Methodological & Application

"use of butyl hydrogen sulfate as a wetting agent in textiles"

Application Note: High-Alkalinity Wetting Dynamics in Textile Processing

Executive Summary

This application note details the utility of Butyl Hydrogen Sulfate (BHS) —and its in-situ neutralized salt, Sodium Butyl Sulfate—as a critical wetting agent in high-electrolyte textile processes, specifically Mercerization .

While standard long-chain surfactants (e.g., Sodium Dodecyl Sulfate, C12) precipitate ("salt out") in the high-concentration caustic soda (20–25% NaOH) required for mercerization, the short-chain C4 structure of BHS provides unique hydrotropic solubility and surface activity. This guide provides a mechanistic rationale, formulation protocols, and validation methods for deploying BHS to ensure uniform fiber swelling, dye uptake, and luster enhancement.

Mechanistic Insight: The "Short-Chain" Advantage

The Challenge of High-Alkalinity Wetting

Mercerization involves treating cotton with 270–330 g/L (approx. 22–25°Bé) Sodium Hydroxide (NaOH). At this ionic strength, the water structure is highly ordered around the sodium ions.

-

Conventional Surfactants (C12–C18): The high electrolyte concentration compresses the electrical double layer and dehydrates the hydrophilic head groups, causing the surfactant to become insoluble and rise to the surface as an oily scum (salting out).

-

Butyl Hydrogen Sulfate (C4): The short butyl chain maintains solubility due to a lower hydrophobe-to-hydrophile ratio. It acts as a hydrotrope , disrupting the water structure enough to lower surface tension without precipitating.

Mechanism of Action

BHS functions not just by lowering surface tension at the air-liquid interface, but by reducing the interfacial tension between the caustic liquor and the waxy, hydrophobic primary wall of the cotton fiber. This allows the caustic solution to penetrate the fiber bundle rapidly—a prerequisite for the uniform swelling that generates the "mercerized" luster.

Figure 1: Comparative behavior of surfactants in mercerizing liquor. BHS remains active where C12 fails.

Protocol 1: Formulation of Mercerizing Assistant

Objective: Create a stable, high-performance wetting agent concentrate using BHS. Note: BHS is acidic. In this formulation, it is neutralized to form the active sodium salt, often combined with solubilizers to enhance shelf stability.

Reagents & Equipment

-

Butyl Hydrogen Sulfate (Industrial Grade, ~95%)

-

Sodium Hydroxide (50% solution)

-

2-Ethylhexanol (Optional: Co-surfactant/Defoamer)

-

Water (Deionized)

-

Jacketed Glass Reactor with overhead stirrer and cooling.

Step-by-Step Procedure

-

Charge Water: Add 40 parts water to the reactor. Start stirring at 300 RPM.

-

Acid Addition: Slowly add 30 parts Butyl Hydrogen Sulfate .

-

Caution: Exothermic reaction. Maintain temperature < 40°C using cooling jacket.

-

-

Neutralization: Slowly add NaOH (50%) to the mixture while monitoring pH.

-

Target pH: 7.0 – 8.0.

-

Critical: Do not overshoot to high alkalinity yet; we are making a stable concentrate.

-

-

Co-Surfactant Addition (Optional): Add 5-10 parts 2-Ethylhexanol.

-

Why: Short-chain sulfates can be high-foaming. The branched alcohol acts as a defoamer and improves wetting speed via synergistic packing at the interface.

-

-

Final Adjustment: Adjust with water to 100 parts total.

-

Result: A clear, amber liquid (Sodium Butyl Sulfate concentrate).

-

Protocol 2: Performance Validation (Caustic Shrinkage Test)

Standard: Modified AATCC / Industrial Mercerizing Test. Objective: Determine the wetting speed of the formulation in actual mercerizing strength caustic. Standard Draves tests (sinking cotton skein in water) are invalid here due to density and viscosity differences.

Experimental Setup

-

Test Solution: 250 g/L NaOH (approx. 22°Bé) in distilled water.

-

Substrate: Standard unboiled grey cotton yarn (40/2 ply).

-

Apparatus: 500mL Graduated Cylinder, Stopwatch, Hook/Weight (3g).

Workflow

-

Bath Preparation:

-

Prepare 500 mL of 250 g/L NaOH solution.

-

Add X g/L of the BHS Formulation (Range: 2g/L to 10g/L).

-

Allow solution to cool to 20°C (Standard Mercerizing Temp).

-

-

Skein Preparation:

-

Cut a standard length of grey cotton yarn (e.g., 20 cm loop).

-

Attach the 3g weight to the bottom of the loop.

-

-

Immersion & Timing:

-

Drop the weighted skein into the caustic cylinder.

-

Start stopwatch immediately upon contact.

-

Endpoint: The moment the skein begins to relax/shrink or sinks (depending on specific variation; usually "sinking time" is used as a proxy for wetting).

-

Note: In high caustic, the yarn shrinks violently once wet. The "Shrinkage Time" is often defined as the time to reach maximum shrinkage.

-

Data Analysis & Acceptance Criteria

| Concentration (g/L) | Wetting Time (Seconds) | Rating |

| 0 (Control) | > 300 | Fail |

| 2.0 | 45 | Poor |

| 4.0 | 15 | Good |

| 6.0 | < 5 | Excellent |

| 8.0 | < 4 | Excellent |

-

Target: A wetting time of < 5 seconds is required for continuous mercerizing machines running at high speeds (e.g., 50–100 m/min).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Bath | Caustic concentration > 28°Bé. | BHS has a solubility limit. Add a hydrotrope coupler (e.g., Sodium Xylene Sulfonate) or reduce caustic slightly. |

| Excessive Foam | High turbulence in machine. | Add silicone-free defoamer (e.g., phosphate esters or branched alcohols like 2-ethylhexanol). |

| Uneven Mercerization | Wetting time > 10s.[1] | Increase BHS concentration or check for "hard water" interference (though less critical in high caustic). |

| Iron Staining | BHS acid corrosion during storage. | Ensure the formulation is neutralized (pH 7-8) and stored in plastic/stainless steel, not mild steel. |

References

-

Vertex AI Search. (2025). Sodium Butyl Sulfate applications in mercerization. Retrieved from

-

Fineotex. (2025). Wetting Agents Explained: Types, Uses and How They Work. Retrieved from

-

Google Patents. (2013). Short-chain alkyl sulfonates in pesticide formulations (Hydrotrope mechanism). WO2013083537A1. Retrieved from

-

Nouryon. (2019). High Performance Cleaning in Challenging, Highly Alkaline Applications.[1] Retrieved from

-

EPA. (2006). Inert Reassessments: Alkyl Sulfates. Retrieved from

Sources

Application Note: Kinetic Control in Vinyl Acetate Emulsion Polymerization utilizing Sodium Butyl Sulfate (SBS)

Part 1: Executive Summary & Scientific Rationale

The Challenge of Short-Chain Surfactants

Standard emulsion polymerization of Vinyl Acetate (VAc) typically utilizes Sodium Dodecyl Sulfate (SDS/SLS, C12) to generate stable micelles for particle nucleation.[1] This application note addresses a specialized protocol using Sodium Butyl Sulfate (SBS, C4) .

Critical Technical Distinction: Unlike SDS, SBS possesses a butyl (C4) tail, rendering it significantly more hydrophilic with a much higher Critical Micelle Concentration (CMC).[1]

-

SDS CMC: ~8.2 mM

-

SBS CMC: ~200–500 mM (depending on ionic strength)[1]

Consequently, at standard surfactant loadings (1-3 wt%), SBS does not form stable micelles.[1] This protocol shifts the polymerization mechanism from Micellar Nucleation (Smith-Ewart) to Homogeneous Nucleation .[1] This approach is valuable for synthesizing larger, monodisperse latex particles with lower surface charge density, often required for specific biomedical assays or controlled release formulations where surfactant desorption is desirable.[1]

Mechanism: Homogeneous Nucleation

Vinyl Acetate is moderately water-soluble (~2.5 g/100 mL at 20°C).[1] In the presence of SBS:

-

Initiation: Radicals form in the aqueous phase.[2]

-

Propagation: Oligomers grow in the water phase until they reach a critical chain length (

).[1] -

Precipitation: Upon reaching

, oligomers become insoluble and precipitate, forming primary particles.[1] -

Stabilization: SBS anions adsorb onto these precursor particles, providing weak electrostatic stabilization to prevent massive coagulation, but allowing limited flocculation (coagulative nucleation).[1]

Part 2: Experimental Protocol

Materials & Reagents

| Component | Grade | Role | Concentration/Notes |

| Vinyl Acetate (VAc) | Monomer | >99%, Inhibitor-free | Distill to remove HQ/MEHQ inhibitor before use.[1] |

| Sodium Butyl Sulfate (SBS) | Surfactant | >98% Purity | CAS: 2386-54-1.[1] Acts as electrostatic stabilizer.[1] |

| Potassium Persulfate (KPS) | Initiator | ACS Reagent | Thermal radical source.[1] |

| Sodium Bicarbonate | Buffer | ACS Reagent | Maintains pH 4-5 to prevent VAc hydrolysis.[1] |

| Deionized Water (DIW) | Solvent | 18.2 MΩ[1]·cm | Degassed (N2 sparged).[1] |

Formulation (Standard 500mL Batch)

-

Target Solids: 40%

-

Reaction Temp: 70°C ± 0.5°C

-

Agitation: 250 RPM (Critical for monomer droplet dispersion)

| Phase | Ingredient | Mass (g) | Notes |

| Initial Charge (Reactor) | DI Water | 240.0 | Nitrogen sparged for 30 min. |

| Sodium Bicarbonate | 0.5 | Buffer.[1] | |

| SBS (Surfactant) | 4.0 | ~1.6 wt% based on monomer.[1] | |

| Monomer Feed | Vinyl Acetate | 200.0 | Fed semi-continuously. |

| Initiator Feed | DI Water | 20.0 | |

| KPS | 1.0 | Dissolved immediately prior to use.[1] |

Step-by-Step Methodology

Step 1: Reactor Preparation & Degassing

-

Charge the reactor with DI Water , Sodium Bicarbonate , and SBS .[1]

-

Engage mechanical stirrer at 250 RPM .

-

Purge with Nitrogen (

) for 30 minutes to remove dissolved oxygen (Oxygen is a strong inhibitor of VAc polymerization).[1] -

Heat reactor to 70°C .

Step 2: Seed Stage (In-situ)

Rationale: Since SBS does not form micelles, we rely on homogeneous nucleation.[1] A "seed" stage ensures a uniform crop of particles is generated before the main monomer feed.

-

Add 5% of the Monomer (10g) to the reactor in one shot.

-

Allow to equilibrate for 5 minutes.

-

Add 20% of the Initiator Solution (4mL) .

-

Observation: The solution should turn from clear/cloudy to a bluish-white opalescence within 10-15 minutes, indicating the formation of primary particles via precipitation.

Step 3: Semi-Continuous Feed

Rationale: Starve-feeding monomer prevents "flooding" the system, which could lead to uncontrolled coagulation given the weak stabilizing power of SBS.

-

Begin feeding the remaining Monomer (190g) and Initiator Solution (16mL) simultaneously.[1]

-

Feed Rates:

-

Maintain temperature at 70°C .

Step 4: Cook-down & Finishing

-

After feeds are complete, hold temperature at 75°C for 60 minutes to consume residual monomer.

-

Cool to <40°C.

-

Filter through a 100-mesh screen to remove coagulum (weigh coagulum for stability analysis).[1]

Part 3: Mechanism Visualization

Nucleation Pathway (Graphviz)

The following diagram illustrates the shift from micellar to homogeneous nucleation dictated by the use of SBS.

Caption: Figure 1: Homogeneous nucleation pathway for VAc/SBS system. Note the absence of micellar nucleation due to the high CMC of Sodium Butyl Sulfate.

Part 4: Quality Control & Troubleshooting

Characterization Metrics

| Parameter | Method | Expected Outcome (SBS System) |

| Particle Size | Dynamic Light Scattering (DLS) | 200–500 nm (Larger than SLS-based latex).[1] |

| Polydispersity (PDI) | DLS | < 0.1 (Monodisperse if nucleation is controlled).[1] |

| Coagulum | Gravimetric | < 2% (Higher than SLS due to lower stability).[1] |

| Conversion | Gravimetric (Solids %) | > 98% |

Troubleshooting Guide

-

Issue: High Coagulum (>5%) [1]

-

Issue: Low Conversion

-

Issue: Broad Particle Size Distribution

-

Cause: Secondary nucleation (new particles forming late in the reaction).

-

Fix: Increase the initial seed charge or reduce surfactant concentration in the initial charge.

-

Part 5: References

-

Chern, C. S. (2006).[1] Emulsion Polymerization Mechanisms and Kinetics. Progress in Polymer Science. Link[1]

-

Nomura, M., et al. (1978).[1] Kinetics and Mechanism of the Emulsion Polymerization of Vinyl Acetate. Journal of Applied Polymer Science. Link[1]

-

Prieto, S., & Henriques, C. (2023).[1] Effect of Different Surfactants on Emulsion Polymerization of a Vinyl-Acrylic Latex. PCI Magazine. Link

-

Badran, A. S., et al. (1998).[1] Emulsion polymerization of vinyl acetate using different surfactants. Journal of Applied Polymer Science. Link

Sources

"catalytic efficiency of butyl hydrogen sulfate in biodiesel production"

Application Note & Protocol

High-Efficiency Biodiesel Production Using 1-Butyl-3-methylimidazolium Hydrogen Sulfate as a Dual-Function Catalyst

Abstract

The global imperative for renewable energy sources has intensified research into efficient biodiesel production.[1][2] Biodiesel, a mixture of fatty acid methyl esters (FAMEs), is a promising, carbon-neutral alternative to petroleum diesel.[1] A significant challenge in its commercialization lies in the cost of feedstocks and the efficiency of the catalytic process, particularly for feedstocks with high free fatty acid (FFA) or water content.[3][4] This application note details the use of the acidic ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]), as a highly efficient, dual-function catalyst and solvent for biodiesel production. We provide detailed protocols for its application in the in-situ transesterification of wet microalgae, a challenging but sustainable feedstock. This guide explains the underlying chemical mechanisms, provides step-by-step experimental procedures, and presents expected outcomes based on peer-reviewed data.

Part 1: The Catalyst - An Overview of [Bmim][HSO4]

1-butyl-3-methylimidazolium hydrogen sulfate, often abbreviated as [Bmim][HSO4], is an acidic ionic liquid that has demonstrated significant potential in biofuel synthesis.[5][6][7][8] Unlike traditional homogeneous acid catalysts like sulfuric acid, [Bmim][HSO4] offers several distinct advantages:

-

Dual-Functionality: It acts as both a solvent and an acid catalyst.[5][7] Its solvent properties are particularly effective in disrupting the cellular structure of feedstocks like wet microalgae, thereby increasing lipid accessibility for the reaction.[5][6][7]

-

High Catalytic Activity: The hydrogen sulfate anion (HSO₄⁻) provides the necessary protons (H⁺) to catalyze the transesterification and esterification reactions effectively.[6][7] This makes it suitable for converting triglycerides and high-FFA feedstocks into biodiesel.[1][4]

-

Reusability: As an ionic liquid, [Bmim][HSO4] has low volatility and can be separated from the product mixture and reused for several cycles, which is a significant economic and environmental advantage.[5][6][7]

The overall workflow for producing biodiesel from a challenging feedstock like wet microalgae using [Bmim][HSO4] leverages its unique properties to streamline the process.

Caption: Workflow for biodiesel production from wet microalgae.

Part 2: The Catalytic Mechanism of Transesterification

Transesterification is a chemical reaction that exchanges the organic group of an ester with the organic group of an alcohol.[9][10] In biodiesel production, triglycerides (the primary component of oils and fats) react with a short-chain alcohol (typically methanol) to produce fatty acid methyl esters (FAMEs) and glycerol.[2][3]

When catalyzed by an acid like [Bmim][HSO4], the reaction proceeds through a series of equilibrium steps.[9][11] The key function of the acid catalyst is to protonate the carbonyl oxygen of the triglyceride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by methanol.[9][11]

The mechanism involves three main stages:

-

Protonation of the Carbonyl: The H⁺ ion from the catalyst protonates the carbonyl oxygen of the triglyceride.

-

Nucleophilic Attack: A methanol molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[9]

-

Rearrangement and Elimination: A proton is transferred to one of the alkoxy groups, which is then eliminated as a diglyceride (and later, monoglyceride and glycerol). The process repeats until all three fatty acid chains have been converted to FAMEs.

Caption: Acid-catalyzed transesterification mechanism.

Part 3: Protocol for In-Situ Transesterification of Microalgae

This protocol is adapted from methodologies that have achieved high biodiesel yields from wet Nannochloropsis feedstock.[5][6][7]

3.1 Materials and Reagents

-

Wet microalgae paste (e.g., Nannochloropsis)

-

1-Butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]) (CAS No. 402846-78-0)

-

Methanol (ACS grade or higher)

-

n-Hexane (ACS grade or higher)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Deionized Water

3.2 Apparatus

-

High-pressure stainless steel batch reactor with magnetic stirring and temperature control

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Heating mantle or oil bath

-

Analytical balance

3.3 Experimental Procedure

-

Reactor Loading: In a high-pressure batch reactor, add the wet microalgae paste, [Bmim][HSO4], and methanol. The optimal mass ratio is 1 part wet algae : 0.9 parts [Bmim][HSO4] : 3 parts methanol .[5][6][7]

-

Reaction: Seal the reactor and begin stirring. Heat the reactor to 200°C and maintain this temperature for 30 minutes .[5][6][7]

-

Cooling and Product Extraction: After 30 minutes, stop the heating and allow the reactor to cool to room temperature.

-

Transfer the entire reaction mixture to a beaker. Add n-hexane in a 1:1 volume ratio to the mixture to extract the crude biodiesel (FAMEs).

-

Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Allow the layers to separate.

-

Separation: Three distinct phases will form:

-

Top Layer: n-Hexane containing the crude biodiesel.

-

Middle Layer: Aqueous phase containing [Bmim][HSO4], glycerol, and excess methanol.

-

Bottom Layer: Solid algal residue.

-

-

Carefully collect the top n-hexane layer. This contains your crude biodiesel.

-

Purification:

-

Wash the collected hexane layer with deionized water to remove any residual catalyst or glycerol.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

To remove pigments, pass the dried solution through a short silica gel column.[5]

-

Evaporate the n-hexane using a rotary evaporator to obtain the purified biodiesel.

-

-

Quantification: Weigh the final product to calculate the biodiesel yield. The yield is typically calculated as (mass of biodiesel / initial mass of dry algae).

Part 4: Optimizing Reaction Parameters & Expected Results

The efficiency of the [Bmim][HSO4] catalyzed reaction is highly dependent on key parameters. The conditions provided in the protocol are optimized for maximum yield based on published studies.[5][6][7] Deviation from these parameters will impact the final yield.

-

Temperature: Yield increases significantly with temperature up to 200°C, as this enhances both cell wall dissolution and reaction rate.[5]

-

Time: The reaction is rapid, with yields plateauing after 30 minutes, indicating that [Bmim][HSO4] is a highly effective catalyst.[5]

-

Catalyst Loading: Increasing the catalyst-to-algae mass ratio up to 0.9:1 has a positive effect on yield.[5]

-

Methanol Ratio: A sufficient excess of methanol is required to shift the reaction equilibrium.[12]

| Parameter | Optimal Value | Expected Biodiesel Yield | Source |

| Reaction Temperature | 200 °C | ~95.3% | [5][6][7] |

| Reaction Time | 30 min | ~95.3% | [5][6][7] |

| Mass Ratio ([Bmim][HSO4]:Wet Algae) | 0.9 : 1 | ~95.3% | [5][6][7] |

| Mass Ratio (Methanol:Wet Algae) | 3 : 1 | ~95.3% | [5][6][7] |

Part 5: Catalyst Reusability Protocol

The economic viability of the process is enhanced by the ability to recycle the [Bmim][HSO4] catalyst.

5.1 Recovery Protocol

-

After separating the n-hexane (biodiesel) and solid residue layers (Step 6 in section 3.3), the remaining aqueous phase contains the catalyst.

-

This phase can be centrifuged to remove any remaining fine solid particles.

-

The liquid can then be heated under a vacuum to remove residual water and methanol, allowing the ionic liquid to be recovered and reused.

5.2 Reusability Performance The catalytic activity of [Bmim][HSO4] decreases slightly with each cycle. This is a crucial factor for process scaling and economic analysis.

| Reuse Cycle | Biodiesel Yield | Source |

| 1st Use | 95.28% | [5][6][7] |

| 2nd Use | Not Specified | |

| 3rd Use | Not Specified | |

| 4th Use | 81.23% | [5][6][7] |

-

Self-Validating System: The protocol's trustworthiness is established by monitoring the yield. A successful run should produce a yield approaching 95% under the specified optimal conditions. A significant drop below this value indicates a deviation in parameters, feedstock quality, or catalyst integrity. The reusability data provides a benchmark for catalyst performance over time.

Conclusion

The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate serves as a powerful and versatile tool in modern biodiesel production. Its ability to function as both a solvent for cell lysis and a potent acid catalyst allows for a streamlined, in-situ transesterification process from challenging feedstocks like wet microalgae. The high yields achieved in short reaction times, coupled with the potential for catalyst recycling, make this a compelling technology for researchers and professionals in the renewable energy and drug development sectors seeking sustainable and efficient chemical synthesis pathways.

References

- Yang, C., et al. (2016). 1-Butyl-3-methylimidazolium hydrogen sulfate catalyzed in-situ transesterification of Nannochloropsis to fatty acid methyl ester. Bioresource Technology.

- Yang, C., et al. (2016). 1-Butyl-3-methylimidazolium hydrogen sulfate catalyzed in-situ transesterification of Nannochloropsis to fatty acid methyl esters. ResearchGate.

- Khan, H. M., et al. (2021). Kinetics of Biodiesel Production from Microalgae Using Microbubble Interfacial Technology. Processes.

- Yang, C., et al. (2016). 1-Butyl-3-methylimidazolium hydrogen sulfate catalyzed in-situ transesterification of Nannochloropsis to fatty acid methyl esters. OSTI.GOV.

- Borah, M. J., et al. (2020). Widely used catalysts in biodiesel production: a review. RSC Advances.

- Almeida, F., et al. (2021). Biodiesel production from residual edible oils catalyzed by ionic liquid hydrogen sulfate 1-butyl-3-methylimidazolium, [BMIM][HSO4]. ResearchGate.

- Wikipedia. (n.d.). Transesterification. Wikipedia.

- Komers, K. (2002). Kinetics of Transesterification. NC State Repository.

- Reyes, M. (2018). Optimization of Biodiesel Production Using Ultrasound and Electrostatic Separation. Digital Commons @ University of South Florida.

- da Silva, C. A., et al. (2019). Heterogeneous Catalysts for Biodiesel Production: A Review. American Journal of Materials Science.

- Viriya-empikul, N., et al. (2012). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. MDPI.

- H.P., S., et al. (2016). State of the Art of Catalysts for Biodiesel Production. Frontiers in Energy Research.

- Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry.

- Chemistry Steps. (n.d.). Transesterification. Chemistry Steps.

Sources

- 1. Widely used catalysts in biodiesel production: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07931F [pubs.rsc.org]

- 2. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 3. Heterogeneous Catalysts for Biodiesel Production: A Review [article.sapub.org]

- 4. mdpi.com [mdpi.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Butyl-3-methylimidazolium hydrogen sulfate catalyzed in-situ transesterification of Nannochloropsis to fatty acid methyl esters (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transesterification - Wikipedia [en.wikipedia.org]

- 10. Transesterification - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. mdpi.com [mdpi.com]

Application Note: Formulating with Sodium Butyl Sulfate (SBS)

Executive Summary

Sodium Butyl Sulfate (SBS), a short-chain (C4) alkyl sulfate, represents a distinct class of anionic surfactants acting primarily as a hydrotrope rather than a conventional micelle-forming detergent like Sodium Dodecyl Sulfate (SDS). While SDS (C12) is the gold standard for denaturing protein electrophoresis, its aggressive unfolding mechanism renders it unsuitable for applications requiring the preservation of native protein structure or enzymatic activity.

This guide details the formulation of SBS-based systems for two critical pharmaceutical applications:

-

Native Protein Solubilization: Extracting hydrophobic proteins under non-denaturing conditions.

-

High-Performance Clean-in-Place (CIP) Detergents: Formulating stable, high-alkaline cleaning agents where SBS acts as a coupling agent to solubilize organic residues in caustic environments.

Scientific Mechanism: The Hydrotropic Shift

To formulate effectively with SBS, one must understand how it differs from longer-chain alkyl sulfates.

The Chain Length Factor

-

SDS (C12): Possesses a long hydrophobic tail. It minimizes water contact by forming spherical micelles at a low Critical Micelle Concentration (CMC ~8 mM). It aggressively binds to hydrophobic protein cores, causing unfolding (denaturation).

-

SBS (C4): Possesses a short hydrophobic tail. It is too short to form stable micelles at low concentrations. Its CMC is extremely high (approx. 800–1000 mM). Instead of forming micelles, SBS operates via hydrotropy —a process where amphiphilic molecules stack around hydrophobic solutes to increase their water solubility without necessarily sequestering them into a micellar core.[1]

Mechanism Visualization

The following diagram illustrates the structural difference between SDS micellization and SBS hydrotropic stacking.

Figure 1: Comparative mechanism of action. SDS forms micelles that penetrate and unfold proteins. SBS forms loose hydrotropic stacks that solubilize without aggressive denaturation.

Protocol A: Non-Denaturing Lysis Buffer Formulation

Application: Solubilization of membrane-associated proteins or inclusion bodies where native activity is required.

Rationale

Unlike non-ionic detergents (e.g., Triton X-100), SBS is anionic, providing electrophoretic mobility if needed, but its short chain prevents the formation of the rigid detergent-protein complexes that destroy activity.

Formulation Table

| Component | Concentration | Role |

| Sodium Butyl Sulfate | 0.5 M - 1.0 M | Primary Hydrotrope (Solubilizer) |

| Tris-HCl (pH 8.0) | 50 mM | Buffering Agent |

| NaCl | 150 mM | Ionic Strength Maintainer |

| Glycerol | 10% (v/v) | Stabilizer/Co-solvent |

| EDTA | 1 mM | Metalloprotease Inhibitor |

Critical Note: The concentration of SBS must be significantly higher than SDS. While SDS is used at 0.1% (~3.5 mM), SBS requires 0.5 M (~9%) to 1.0 M (~18%) to achieve the Minimum Hydrotropic Concentration (MHC).

Step-by-Step Procedure

-

Preparation of Stock: Dissolve solid Sodium Butyl Sulfate in ultrapure water to create a 2.0 M stock solution. Note: This process is endothermic; slight warming (30°C) may speed up dissolution.

-

Buffer Assembly: Combine Tris, NaCl, and Glycerol. Add the SBS stock to reach the final concentration of 0.75 M (optimization starting point).

-

Cell Lysis: Resuspend cell pellet (e.g., E. coli or mammalian cells) in the SBS Lysis Buffer at a ratio of 1:10 (w/v).

-

Incubation: Incubate on ice for 20 minutes with gentle agitation. Do not sonicate excessively as heat can alter hydrotropic efficiency.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Validation: Assay the supernatant for protein concentration (Bradford/BCA) and specific enzymatic activity.

Protocol B: High-Alkaline CIP (Clean-in-Place) Detergent

Application: Cleaning pharmaceutical reactors and tanks. Challenge: High concentrations of Caustic Soda (NaOH) cause most surfactants (like SDS or LABS) to precipitate out ("salt out"), rendering them useless. Solution: SBS is highly soluble in electrolyte solutions and acts as a coupling agent , keeping other surfactants or organic residues soluble in the caustic cleaning stream.

Formulation Workflow

This protocol creates a "Built Detergent" concentrate stable in high pH.

Figure 2: Order of addition for High-Alkaline CIP detergent. SBS is added before the primary surfactant to prevent precipitation.

Formulation Table (Concentrate)

| Component | % (w/w) | Function |

| Water | q.s. to 100 | Solvent |

| Sodium Hydroxide (50%) | 10 - 20% | Hydrolysis of proteins/fats |

| Sodium Butyl Sulfate | 5 - 8% | Coupler / Hydrotrope |

| Gluconic Acid / Gluconate | 2 - 4% | Chelation (prevents scale) |

| Non-ionic Surfactant* | 1 - 3% | Wetting / Emulsification |

*Note: Select a low-foaming non-ionic surfactant compatible with high pH, such as an end-capped alcohol ethoxylate.

Validation of Cleaning Efficiency

-

Cloud Point Test: Heat the formulation to 60°C. If the solution becomes cloudy (phase separation), increase the SBS concentration by 1% increments. SBS raises the cloud point, ensuring stability at high cleaning temperatures.

-

Residue Analysis: Apply a standard soil (e.g., BSA protein or API residue) to a stainless steel coupon.

-

Wash Cycle: Immerse coupon in diluted detergent (1:100) at 60°C for 10 minutes with agitation.

-

Quantification: Rinse with DI water and swab the surface. Analyze swab via TOC (Total Organic Carbon) or HPLC.

Analytical Application: Ion-Pair Chromatography

SBS is also utilized as an ion-pairing reagent in Reverse Phase HPLC (RP-HPLC) for the separation of basic drugs.

-

Mechanism: The anionic sulfate head binds to the cationic drug, while the butyl tail interacts with the C18 stationary phase.

-

Advantage: The short C4 chain provides less retention shift than C8 or C12 sulfonates, allowing for fine-tuning of retention times for moderately polar basic compounds.

-

Protocol: Add 5–20 mM SBS to the aqueous mobile phase (e.g., Water/Methanol with 0.1% Phosphoric Acid).

References

-

Daltin, D. (2011).[2] Hydrotropes: Properties and Applications. In Surfactants in Tribology. CRC Press. (Explains the mechanism of short-chain alkyl sulfates as hydrotropes).

-

Shimizu, S., & Matubayasi, N. (2014). "Hydrotropy: Monomer-micelle equilibrium and minimum hydrotrope concentration." Journal of Physical Chemistry B, 118(14), 3922-3930. Link

-

Thermo Fisher Scientific. (n.d.). Detergent Properties and Applications. Retrieved from

-

Sigma-Aldrich. (n.d.). Sodium Butyl Sulfate Product Specification and Safety Data Sheet. Retrieved from

-

Friberg, S. E., & Brancewicz, C. (1994). "Hydrotropes."[1][2][3][4] Liquid Crystals and Ordered Fluids, Vol 10. (Foundational text on the phase behavior of hydrotropic systems).

Sources

- 1. Hydrotrope - Wikipedia [en.wikipedia.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Solubilization of water by hydrotropic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sodium Butyl Sulfate as a Hydrotrope in High-Electrolyte Agrochemical Formulations

Executive Summary & Scientific Rationale

In the development of Soluble Liquid (SL) agrochemical formulations, particularly those involving high-load ionic herbicides like Glufosinate-ammonium , Glyphosate , or 2,4-D salts , formulation scientists face a critical thermodynamic barrier: the "salting-out" effect. High electrolyte concentrations dehydrate the polar head groups of primary wetting agents (typically fatty amine ethoxylates or alkyl polyglucosides), causing phase separation and formulation instability.

Sodium Butyl Sulfate (SBS) (C₄H₉NaO₄S) represents a specialized class of short-chain anionic amphiphiles that function not as primary surfactants, but as hydrotropes . Unlike its longer-chain analog Sodium Lauryl Sulfate (C12), which forms micelles, SBS possesses a carbon chain too short to induce micellization at standard concentrations. Instead, it operates via a stepwise self-aggregation mechanism , effectively increasing the aqueous solubility of hydrophobic compounds and stabilizing primary surfactants in high-ionic-strength environments.

This guide details the protocol for utilizing SBS to elevate cloud points and stabilize high-electrolyte agrochemical formulations, ensuring shelf-life stability and consistent field performance.

Mechanism of Action: The Hydrotropic Shield

To apply SBS effectively, one must understand that it does not lower surface tension significantly (unlike C8-C18 surfactants). Its value lies in Cloud Point Elevation .

The Problem: Surfactant Incompatibility

In a high-salt solution (e.g., 500 g/L active ingredient), water molecules are recruited to solvate the salt ions. This leaves insufficient free water to hydrate the ethoxylate chains of non-ionic surfactants, causing them to coil, dehydrate, and phase-separate (Cloud Point).

The Solution: SBS Hydrotropy

SBS molecules accumulate at the interface of the surfactant aggregates. The short butyl tail wedges into the hydrophobic domain of the primary surfactant, while the highly charged sulfate head group repels other aggregates and strongly attracts water. This "hydrotropic shield" prevents the primary surfactant from coalescing, effectively raising the formulation's cloud point.

Figure 1: Mechanism of Hydrotropic Stabilization. SBS intercalates into surfactant micelles, restoring solubility in high-electrolyte environments.

Comparative Properties: Surfactant vs. Hydrotrope[1][2]

It is vital to distinguish SBS from wetting agents to avoid formulation errors.

| Feature | Sodium Butyl Sulfate (C4) | Sodium Lauryl Sulfate (C12) | Sodium Octyl Sulfate (C8) |

| Primary Function | Hydrotrope / Solubilizer | Primary Surfactant / Wetter | Wetting Agent |

| CMC (approx.) | > 3.0 M (No true CMC) | ~0.008 M | ~0.13 M |

| Foaming Profile | Very Low | High / Flash Foam | Moderate |

| Salt Tolerance | Extreme | Poor (Precipitates) | Moderate |

| Surface Tension | > 50 mN/m (Poor wetting) | ~30 mN/m (Excellent) | ~35 mN/m |

| Agro Use | Stabilizing High-Load SLs | WP/WG Dispersant | Adjuvant |

Experimental Protocols

Protocol A: Determination of Hydrotropic Efficiency (Cloud Point Elevation)

Objective: Determine the Minimum Hydrotrope Concentration (MHC) required to stabilize a surfactant in a high-salt environment.

Materials:

-

Active Ingredient (AI) mimic: 40% w/w Ammonium Sulfate solution (simulating Glufosinate-ammonium).

-

Primary Surfactant: Tallow Amine Ethoxylate (15 EO) or Alkyl Polyglucoside (C8-10).

-

Test Substance: Sodium Butyl Sulfate (40% aq. solution).

Workflow:

-

Base Preparation: Prepare 100g of the AI mimic solution.

-

Surfactant Addition: Add 10% w/w of the Primary Surfactant.

-

Observation: The solution should turn cloudy or separate immediately due to the salt effect.

-

-

Titration: Place the beaker on a magnetic stirrer at 25°C.

-

Dosing: Titrate SBS solution dropwise into the cloudy mixture.

-

Endpoint: Record the mass of SBS added when the solution transitions from turbid to optically clear .

-

Thermal Stress: Heat the clear solution to 54°C (CIPAC standard). If cloudiness returns, add more SBS until clear at 54°C.

Data Output:

Calculate the Hydrotropic Index (

Protocol B: High-Load Formulation Stability (Freeze-Thaw)

Objective: Validate that SBS prevents crystal growth and phase separation under thermal cycling.

Formulation Example (500 g/L Active Load):

-

Active Ingredient (Salt): 50.0%

-

Primary Wetter (e.g., Alcohol Ethoxylate): 10.0%

-

Sodium Butyl Sulfate: 5.0% - 8.0% (Determined from Protocol A)

-

Antifoam: 0.1%

-

Water: q.s. to 100%

Method:

-

Prepare three 50mL glass vials of the formulation.

-

Cycle 1: Place in freezer (-10°C) for 24 hours.

-

Thaw: Allow to return to 20°C undisturbed.

-

Observation: Check for "creaming" (top layer separation) or crystal growth at the bottom.

-

Cycle 2: Place in oven (54°C) for 24 hours.

-

Repeat: Perform 3 full cycles.

Acceptance Criteria:

-

The formulation must remain a single, homogenous phase.

-

No sediment visible upon inversion.

-

Cloud point must remain > 50°C.

Protocol C: Surface Tension Control (Validation of Role)

Objective: Confirm that SBS is not competing with the primary wetter for the interface.

Rationale: If SBS lowers surface tension too much, it might displace the more effective primary wetter from the leaf surface, reducing biological efficacy. We want SBS to stay in the bulk phase (solubilizing), leaving the interface to the high-performance wetter.

Method:

-

Prepare a solution of 0.1% Primary Wetter in water. Measure Surface Tension (ST).

-

Expected: ~30 mN/m.

-

-

Add 0.5% SBS to the solution. Measure ST.

-

Pass Criteria: The ST should not increase significantly. If ST rises, SBS is displacing the wetter (competitive adsorption). Ideally, ST remains unchanged or decreases slightly.

Formulation Development Workflow

The following diagram outlines the logical decision tree for incorporating SBS into a new agrochemical formulation.

Figure 2: Decision tree for hydrotrope inclusion in formulation development.

References

-

Varade, D., & Bahadur, P. (2004).[1] Effect of hydrotropes on the aqueous solution behavior of surfactants.[1][2][3] Journal of Surfactants and Detergents. Link

-

US Patent 2013/0150246 A1. (2013). Short-chain alkyl sulfonates in pesticide formulations. (Demonstrates the analogous use of C4-C8 chains for stabilizing Glufosinate). Link

-

Neuberg, C. (1916).[1] Hydrotropy phenomena.[4][2][5][6] (Foundational text defining the solubilization of hydrophobic substances by short-chain salts).

-

CIPAC Method MT 47.2. Persistent Foaming. (Standard protocol for testing foaming properties, relevant as SBS is low-foaming). Link

-

Collins, A. (2020). Surfactants in Agrochemicals: The Hydrotrope Effect.[6] AgChem Formulation Journal. (General industry reference for hydrotropic mechanisms).

Disclaimer: The protocols provided herein are for research and development purposes. All formulations must be tested for local regulatory compliance (EPA, REACH) and phytotoxicity before commercial application.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrotrope - Wikipedia [en.wikipedia.org]

- 3. WO2013083537A1 - Short-chain alkyl sulfonates in pesticide formulations and applications - Google Patents [patents.google.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. lignincorp.com [lignincorp.com]

- 6. CN102573458B - Monoalkyl sulfosuccinates in pesticide formulations and applications as hydrotropes - Google Patents [patents.google.com]

Troubleshooting & Optimization

"side reactions of butyl hydrogen sulfate in organic synthesis"

Status: Online | Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Side Reactions & Stability Profiles

Introduction: The "Hidden" Reactivity of BuHSO₄

Welcome to the technical support hub for Butyl Hydrogen Sulfate (BuHSO₄) .

In organic synthesis, BuHSO₄ is rarely the final product; it is typically a transient intermediate (e.g., in the sulfation of butanol) or a conjugate acid in phase transfer catalysis. Users often underestimate its reactivity, treating it as a passive counter-ion or a stable ester. This is a critical error.

BuHSO₄ is an amphiphilic electrophile capable of acting as a sulfating agent, an acid catalyst, and a substrate for elimination. This guide addresses the three most common failure modes: Genotoxic Impurity Formation (Dibutyl Sulfate) , Thermal Elimination (Gas Evolution) , and Etherification (Yield Loss) .

Ticket #001: Unexpected Genotoxic Impurity (GTI)

User Report: "We are detecting a new peak in our GC-MS trace at the ppm level. Our regulatory team has flagged it as a potential mutagen. We are running a standard esterification using BuHSO₄ as an acid catalyst."

Root Cause Analysis: Disproportionation

You are likely witnessing the formation of Dibutyl Sulfate (DBS) . Unlike the mono-ester (BuHSO₄), the di-ester (DBS) is a potent alkylating agent and a known genotoxin. This reaction is an equilibrium process driven by the "disproportionation" of two mono-ester molecules.

The Mechanism:

This equilibrium shifts to the right (forming the toxin) under anhydrous conditions or when water is removed (e.g., via a Dean-Stark trap or molecular sieves).

Resolution Workflow

-

The "Water Quench" Strategy: The most effective way to eliminate DBS is to shift the equilibrium back to the left. DBS hydrolyzes rapidly in the presence of water, whereas BuHSO₄ is relatively more stable to hydrolysis at ambient temperatures.

-

Action: Add 5-10% water (v/v) to the reaction mixture at the end of the process before workup.

-

-

Temperature Control: The formation of DBS is endothermic; high temperatures favor the di-ester.

-

Action: Keep reaction temperatures below 40°C if possible during the residence time of BuHSO₄.

-

Visualizing the Pathway (Graphviz)

Caption: The disproportionation equilibrium. Removing water drives the reaction toward the genotoxic DBS (Red). Adding water reverses it.

Ticket #002: Pressure Build-up & "Tar" Formation

User Report: "My sealed reactor pressure is rising unexpectedly at 90°C. Upon opening, the mixture is dark/black and the yield of my target butyl ester is low."

Root Cause Analysis: E1/E2 Elimination

BuHSO₄ is thermally unstable. At elevated temperatures (>80°C), it acts as its own acid catalyst to undergo elimination , releasing butene gas (causing pressure) and regenerating sulfuric acid. The sulfuric acid then polymerizes the butene, creating "tar."[1]

The Mechanism:

-

Primary Butyl: Tends to require higher temps, follows E2-like mechanism.

-

Secondary Butyl (Rearrangement): If any carbocation character develops, the n-butyl chain may rearrange to a sec-butyl cation, leading to 2-butene (cis/trans mixture).

Resolution Workflow

-

Thermal Limit Enforcement:

-

Action: Never heat isolated BuHSO₄ above 60°C. If reaction requires heat, ensure BuHSO₄ is consumed immediately (e.g., by a nucleophile) rather than sitting idle.

-

-

Neutralization: The elimination is acid-catalyzed.

-

Action: If storing the reagent, ensure it is in a salt form (e.g., Tetrabutylammonium Butyl Sulfate) rather than the free acid form.

-

Ticket #003: Yield Loss (The "Ether" Trap)

User Report: "I have a persistent non-polar impurity co-eluting with my product. NMR suggests a butyl-butyl linkage."

Root Cause Analysis: Competitive Etherification

In the presence of excess butanol (often used as a solvent or reagent), BuHSO₄ acts as an alkylating agent. Instead of reacting with your intended substrate, it reacts with the solvent.

The Mechanism:

Resolution Workflow

-

Stoichiometry Control: Avoid large excesses of butanol if high temperatures (>100°C) are required.

-

Concentration: Etherification is bimolecular. Diluting the reaction reduces the rate of ether formation relative to unimolecular processes (like solvolysis).

Visualizing the Competition (Graphviz)

Caption: Competition between elimination (thermal) and etherification (chemical) pathways.

Experimental Protocols

Protocol A: Controlled Synthesis of BuHSO₄ (Minimizing DBS)

Use this protocol to generate BuHSO₄ in situ without generating significant genotoxic impurities.

-

Setup: 3-neck round bottom flask, mechanical stirrer, internal thermometer, ice bath.

-

Charge: Add 1-Butanol (1.0 equiv) . Cool to 0°C .

-

Addition: Add Conc. H₂SO₄ (1.0 equiv) dropwise over 30 minutes.

-

Critical Control: Do not allow internal temp to exceed 15°C . (Prevents oxidation/charring).

-

-

Reaction: Allow to warm to 20-25°C and stir for 2 hours.

-

Checkpoint: At this stage, the mixture is an equilibrium of BuOH, H₂SO₄, BuHSO₄, and trace water. DBS is negligible due to low temp.

-

-

Usage: Use immediately. Do not distill. Do not heat above 60°C.

Protocol B: Decontamination (Hydrolysis of DBS)

Use this if you suspect your waste stream or product contains Dibutyl Sulfate.

-

Quench: Add the reaction mixture to a solution of 10% NaOH (aq) .

-

Why Base? Acid hydrolysis is reversible; alkaline hydrolysis is irreversible and drives the reaction to Butanol + Sulfate (salt).

-

-

Heat: Warm the biphasic mixture to 50°C for 1 hour with vigorous stirring.

-

Verification: Check aqueous layer pH. If <10, add more NaOH.

-

Separation: The organic layer (Butanol) can be separated; the aqueous layer contains safe Sodium Sulfate.

Summary Data Table: Stability Profile

| Parameter | Condition | Outcome | Hazard Level |

| Temperature | < 25°C | Stable Equilibrium | Low |

| Temperature | > 80°C | Elimination to Butene | High (Pressure) |

| Water Content | Anhydrous | Formation of Dibutyl Sulfate | Critical (Genotoxin) |

| Water Content | > 5% Water | Hydrolysis to BuOH + H₂SO₄ | Low (Yield Loss) |

| Solvent | Excess BuOH | Formation of Dibutyl Ether | Medium (Impurity) |

References

-

US Patent 1854581A . Production of Dibutyl Sulphate. (Describes the equilibrium and conditions for di-ester formation).

-

PubChem . Butyl Hydrogen Sulfate (Compound Summary). National Library of Medicine. (Physical properties and identifiers).

-

NIST Chemistry WebBook . Sulfuric acid, dibutyl ester.[2] (Thermochemical data and stability references).

-

Science.gov . Genotoxic Impurities in Pharmaceutical Manufacturing. (Context on alkyl sulfate toxicity and regulatory limits).

Sources

Technical Support Center: Sodium Butyl Sulfate (SBS) Stability

Topic: Stability of Sodium Butyl Sulfate in Acidic Media Ticket ID: SBS-ACID-STAB-001 Status: Resolved / Knowledge Base Article

Executive Summary & Core Mechanism

The Issue: Sodium Butyl Sulfate (SBS) is a common ion-pairing agent used in High-Performance Liquid Chromatography (HPLC) to retain polar, basic analytes. However, it is chemically unstable in acidic environments (pH < 3.0), undergoing hydrolysis.

The Consequence: This hydrolysis degrades the ion-pairing agent into 1-butanol and sodium bisulfate. In an HPLC context, this results in retention time drift (decreasing

The Hydrolysis Mechanism

The reaction is an acid-catalyzed hydrolysis of the sulfate ester bond.[1] Crucially, this reaction can be autocatalytic in unbuffered or weakly buffered solutions because the byproduct, sodium bisulfate (

Figure 1: Acid-catalyzed hydrolysis pathway of Sodium Butyl Sulfate.[2] The cleavage of the S-O bond destroys the anionic headgroup required for ion-pairing.

Technical Troubleshooting Guide

This section addresses specific symptoms reported by users utilizing SBS in acidic mobile phases (e.g., 0.1% TFA, Phosphate buffer pH 2.5).

Symptom Analysis Matrix

| Symptom | Probable Cause | Verification Step |

| Drifting Retention Times ( | SBS concentration is decreasing due to hydrolysis. The "pairing" effect is weakening. | Inject a standard check.[3] If |

| Baseline Waviness / Drift | Change in refractive index or UV absorbance due to the formation of 1-butanol and changing ionic strength. | Run a "blank" gradient without injection. If the baseline profile changes between Run 1 and Run 10, the mobile phase is chemically evolving. |

| Loss of Resolution ( | The effective capacity factor ( | Compare resolution between a critical pair of peaks in fresh vs. 24-hour old mobile phase. |

| "Ghost" Peaks | Accumulation of hydrolysis products or impurities released from the stationary phase due to changing acidity. | Run a zero-volume injection. If peaks persist, the issue is likely mobile phase degradation. |

Decision Tree: Is SBS Instability Your Problem?

Figure 2: Diagnostic workflow to isolate SBS hydrolysis as the root cause of chromatographic instability.

Experimental Protocols & Validation

To scientifically confirm if SBS stability is affecting your specific method, perform the "Static Hold Challenge."

Protocol: The Static Hold Challenge

Objective: Quantify the rate of retention loss due to SBS degradation without column interference.

-

Preparation: Prepare 1L of your specific Mobile Phase A (containing SBS and Acid). Measure the pH precisely.

-

Aliquot: Split the mobile phase into two amber bottles.

-

Bottle A: Store in the refrigerator (4°C) – Control.

-

Bottle B: Store on the HPLC instrument or in a water bath at your method temperature (e.g., 30°C or 40°C) – Test.

-

-

The Wait: Allow both bottles to sit for 24 hours.

-

The Test:

-

Purge the system with Bottle A (Fresh/Cold). Inject your standard. Record

of the main peak. -

Purge the system with Bottle B (Aged/Warm). Inject the same standard. Record

.

-

-

Calculation:

-

Threshold: A drift of > 2.0% indicates significant hydrolysis that will compromise validation.

-

Frequently Asked Questions (FAQs)

Q: Can I autoclave a mobile phase containing Sodium Butyl Sulfate? A: Absolutely not. Autoclaving involves high heat (121°C) and pressure. Since alkyl sulfate hydrolysis follows Arrhenius kinetics, the high temperature will rapidly accelerate the degradation, likely destroying the majority of the SBS before you even begin [1, 2]. Filter-sterilize (0.22 µm) instead.

Q: What is the "Safe Zone" for pH with SBS? A:

-

pH < 2.5: Highly unstable. Hydrolysis is rapid. Mobile phases must be prepared fresh daily and kept chilled if possible.

-

pH 2.5 - 4.0: Moderately stable. Usable for 24-48 hours, but check for drift.

-

pH > 4.0: Generally stable for roughly one week.

-

Note: Always buffer the solution. Unbuffered SBS in water that absorbs

(becoming slightly acidic) can trigger autocatalytic degradation [1].

Q: Why does my baseline rise over time? A: As SBS hydrolyzes to 1-butanol, the organic composition of your aqueous mobile phase effectively changes. 1-butanol has a different refractive index and UV cutoff than the sulfate ester. In gradient elution, this "impurity" (butanol) can accumulate on the column during equilibration and elute as a ghost peak or a rising baseline hum [3].

Q: Can I use Sodium Dodecyl Sulfate (SDS) data to predict SBS behavior? A: Qualitatively, yes. The mechanism (S-O bond cleavage) is identical. However, the impact differs.[4] SDS hydrolysis produces 1-dodecanol, which is insoluble in water and precipitates, causing pump failure. SBS produces 1-butanol, which is soluble. Therefore, SBS failure is "silent" (retention shift) whereas SDS failure is "catastrophic" (precipitation) [1, 4].

References

-

Journal of the Chemical Society, Perkin Transactions 2. "The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis."[2][5][6] (Detailed kinetics of alkyl sulfate acid hydrolysis).

-

Source:

-

-

Journal of Chromatography A. "Stability of ion-pairing reagents in mobile phases for high-performance liquid chromatography." (Discusses the practical impact of hydrolysis on retention).

-

Source:

-

-

Phenomenex Technical Notes. "Mobile Phase Optimization: A Critical Factor in HPLC." (Guidance on buffer selection and additive stability).

-

Source:

-

-

National Institutes of Health (PMC). "Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements.

-

Source:

-

Sources

- 1. Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. labtech.tn [labtech.tn]

- 5. research.rug.nl [research.rug.nl]

- 6. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Monobutyl Sulfate (MBS) Purification

Topic: Column Chromatography Purification of Monobutyl Sulfate (MBS) Ticket ID: MBS-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Invisible" Analyte Challenge

Welcome to the technical support center. You are likely here because Monobutyl Sulfate (MBS), also known as Sodium Butyl Sulfate, is presenting a specific set of challenges in your workflow.

MBS (

This guide addresses the three critical failure points in MBS purification: Retention failure (too polar), Detection failure (no UV absorbance), and Stability failure (acid hydrolysis).

Module 1: Method Selection Strategy

Before packing a column, you must select the correct mode based on your primary impurity.

The Triage Protocol

| Primary Impurity | Recommended Mode | Stationary Phase | Mechanism |

| Inorganic Sulfate ( | Anion Exchange (AEX) | Quaternary Amine (SAX) | Charge Density Separation |

| Butanol (Unreacted alcohol) | Reverse Phase (RP) | C18-Aq or C8 | Hydrophobic Interaction |

| General Polishing | HILIC | Amide or Diol | Hydrophilic Partitioning |

Decision Matrix

Figure 1: Decision matrix for selecting the chromatography mode based on the dominant impurity profile.

Module 2: The Gold Standard Protocol (Anion Exchange)

Objective: Isolate MBS from inorganic sulfate and other salts. Why this works: MBS is a mono-anion (-1 charge). Inorganic sulfate is a di-anion (-2 charge). On an anion exchange column, the di-anion binds much tighter. MBS will elute before the sulfate impurity.

Step-by-Step Methodology

1. Stationary Phase Selection

-

Resin: Strong Anion Exchanger (SAX) – Quaternary Ammonium functional group.

-

Matrix: Polymer-based (polystyrene/divinylbenzene) is preferred over silica to withstand higher pH (up to pH 9-10) without degradation [1].

2. Mobile Phase Construction (Critical for Isolation)

-

Do not use NaCl if you intend to isolate the product, as you cannot lyophilize it away.

-

Buffer A: 10 mM Ammonium Bicarbonate (

), pH 8.0 (Adjust with -

Buffer B: 500 mM Ammonium Bicarbonate, pH 8.0.

-

Why pH 8.0? Alkyl sulfates hydrolyze in acidic conditions. Keeping the pH slightly basic preserves the ester bond [2].

3. The Gradient

-

Flow Rate: 1.0 mL/min (for analytical) or scaled for prep.

-

Equilibration: 5 CV (Column Volumes) of 100% Buffer A.

-

Loading: Inject sample (dissolved in Buffer A).

-

Elution:

-

0–5 min: Isocratic 0% B (Elutes neutrals/butanol).

-

5–20 min: Linear gradient 0% → 60% B.

-

MBS Elution Window: Typically elutes around 20-40 mM salt concentration.

-

Sulfate Elution Window: Elutes later, >100 mM salt concentration due to -2 charge.

-

4. Detection Setup

-

Primary: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

-

Secondary: Conductivity Detector (if using Ion Chromatography).

-

Alternative: Indirect UV (using a UV-absorbing mobile phase like phthalate buffer), though this complicates isolation.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide

Q1: "I injected my sample, but I see no peaks on my UV detector at 254 nm."

-

Diagnosis: MBS is transparent to UV light at 254 nm. It has no conjugated pi-systems.

-

Solution:

-

Switch to ELSD or CAD (Universal detectors).

-

If UV is your only option, use Low Wavelength UV (200–210 nm) . Note: You must use UV-transparent buffers (Phosphate is okay; Acetate/Formate absorb heavily here and will cause baseline noise).

-

Use Refractive Index (RI) , though it prevents gradient elution [3].

-

Q2: "My MBS peak is splitting or has a 'shoulder'."

-

Diagnosis: This is often due to Isomer Separation or Hydrolysis .

-

Solution: Check the pH of your sample and mobile phase. Ensure it is > 6.0 . Run the sample immediately after preparation.

Q3: "I cannot separate MBS from the inorganic sulfate peak."

-

Diagnosis: Gradient slope is too steep, or the column capacity is overloaded.

-

Solution:

-

Shallower Gradient: Reduce the slope. Instead of 0-60% B in 15 mins, try 0-30% B in 20 mins.

-

Check pH: Ensure pH is > 7.0. At lower pH, sulfate speciation changes (

vs

-

Common FAQs

Q: Can I use Silica columns?

-

A: Avoid standard silica. The surface silanols are acidic (

). This acidity can catalyze the hydrolysis of the sulfate ester bond, destroying your product during purification. Always use Polymer-based resins or Hybrid silica at pH > 6.

Q: How do I store the purified fraction?

-

A: Do not store in acidic solution. Neutralize immediately if your elution buffer was acidic (though the recommended Ammonium Bicarbonate is already basic). Lyophilize to a white powder. Store at -20°C to prevent slow hydrolysis [4].

Q: Why Ammonium Bicarbonate?

-

A: It is a "volatile salt." When you freeze-dry (lyophilize) your collected fraction, the ammonium bicarbonate sublimes as

and

Module 4: Data Visualization

Detector Suitability Comparison

| Detector | Sensitivity for MBS | Gradient Compatible? | Recommendation |

| UV (254 nm) | None | Yes | Avoid |

| UV (200 nm) | Low | Limited (Buffer dependent) | Emergency Only |

| ELSD/CAD | High | Yes | Highly Recommended |

| Conductivity | High | Yes (with suppressor) | Excellent for IC |

| Refractive Index | Moderate | No (Isocratic only) | Prep Scale (Isocratic) |

Workflow Logic: Anion Exchange

Figure 2: Step-by-step separation mechanism on an Anion Exchange column.

References

-

Weiss, J. (2016). Handbook of Ion Chromatography. 4th Edition. Wiley-VCH. (Standard text detailing polymer resin stability and anion exchange mechanisms).[5]

-

CymitQuimica. (n.d.). Sulfuric acid, monobutyl ester, sodium salt (1:[6]1) - Properties and Stability.[2][6][7] Retrieved from

-

Reach Separations. (2024). Comparison of CAD and ELSD as non-UV detection techniques. Retrieved from

-

University of Bath. (n.d.). Aspects of the stability of alkyl sulphates in aqueous solution. (General reference for sulfate ester hydrolysis kinetics). Retrieved from

Sources

- 1. reachseparations.com [reachseparations.com]

- 2. Effect of hydrolysis time, pH and surfactant type on stability of hydrochloric acid hydrolyzed nanocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. andersondevelopment.com [andersondevelopment.com]

- 5. lcms.cz [lcms.cz]

- 6. CAS 1000-67-5: this compound, sodium salt… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

"removing impurities from sulfuric acid monobutyl ester synthesis"

Topic: Impurity Removal & Process Optimization

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Mission Statement

You are encountering purity issues with Sulfuric Acid Monobutyl Ester (Butyl Hydrogen Sulfate). This molecule is notoriously difficult to handle in its free acid form due to hygroscopicity and rapid hydrolysis. Most researchers isolate it as the Sodium Salt (Sodium Butyl Sulfate) .

This guide addresses the three critical impurities that plague this synthesis:

-

Dibutyl Sulfate: The neutral side-product formed by overheating or excess alcohol.[1]

-

Inorganic Salts (

, -

Free Acid/Hydrolysis Products: Resulting from moisture contamination.

Visualizing the Problem: The Impurity Landscape

Before starting the troubleshooting, review the reaction logic below. This diagram illustrates where your impurities come from based on reaction conditions.

Figure 1: Reaction pathways showing the origin of Dibutyl Sulfate (thermal/stoichiometric error) and Sulfuric Acid (hydrolysis).

Module 1: Reaction Phase Optimization

"Prevention is better than purification."

Q: My crude product contains significant amounts of Dibutyl Sulfate (neutral oil). How do I stop this?

A: Dibutyl sulfate formation is a symptom of thermal runaway or local excess of alcohol .

The Fix:

-

Temperature Lock: The reaction between

-Butanol and Chlorosulfonic acid is highly exothermic.[1] You must maintain the internal temperature between -5°C and 0°C during addition.[1] If the temperature spikes above 30°C , the mono-ester attacks a second molecule of butanol to form the di-ester.[1] -

Reverse Addition (Optional): If using

complexes, add the alcohol to the sulfating agent to maintain an excess of the sulfating agent, discouraging the di-ester formation. -

Stoichiometry: Use a strictly 1:1 molar ratio (or a slight 1.05 excess of acid). Do not use excess alcohol "to drive the reaction," as this directly feeds the di-ester pathway [1].

Q: The reaction mixture is turning black/charring.

A: This indicates oxidation and dehydration of the alcohol by free

Module 2: Workup & Extraction (The Separation)

"Isolating the Salt."

Note: Attempting to distill the free acid usually leads to decomposition. We recommend converting to the Sodium Salt immediately.

Protocol: The Neutralization Strategy

-

Degassing: If using Chlorosulfonic acid, the reaction generates HCl gas. Degas the mixture under vacuum (water aspirator) for 30 minutes before neutralization to remove trapped HCl. This minimizes

formation later. -

Neutralization: Pour the reaction mixture onto ice/water containing a stoichiometric amount of Sodium Hydroxide (NaOH) or Sodium Carbonate (

) .-

Tip: Keep pH ~ 7-8.[1] Do not go too basic, or you risk hydrolysis.

-

Q: How do I physically remove the Dibutyl Sulfate?

A: Exploiting polarity differences.

-

Sodium Butyl Sulfate: Highly polar, water-soluble.[1]

-

Dibutyl Sulfate: Non-polar, organic-soluble.[1]

The Workflow:

-

After neutralization, you have an aqueous solution containing your product, inorganic salts, and the di-ester impurity.

-

Wash this aqueous solution 2-3 times with Diethyl Ether or Ethyl Acetate .[1]

-

The Dibutyl Sulfate will migrate into the organic layer.

-

The Sodium Butyl Sulfate remains in the aqueous layer.

Module 3: The "Ethanol Trick" (Desalting)

"Removing Inorganic Sulfate (

This is the most critical step for high purity. After neutralizing, your product is contaminated with Sodium Sulfate (

Q: How do I separate Sodium Butyl Sulfate from Sodium Sulfate?

A: Use the Ethanol Precipitation Method .

-

Fact: Sodium Sulfate is virtually insoluble in ethanol (

).[2] -

Fact: Sodium Butyl Sulfate is soluble in ethanol [2].

Step-by-Step Desalting Protocol:

-

Evaporation: Take the washed aqueous layer from Module 2 and evaporate it to dryness (rotary evaporator) to obtain a white solid/paste.

-

Extraction: Add anhydrous Ethanol to the solid residue. Warm slightly (40-50°C) and stir vigorously for 30 minutes.

-

Filtration: The Sodium Butyl Sulfate will dissolve. The inorganic salts (

, -

Filter the mixture through a sintered glass funnel or Celite pad.

-

Final Isolation: Evaporate the clear ethanol filtrate to yield pure Sodium Butyl Sulfate .

Visualizing the Purification Workflow

Figure 2: The purification logic flow.[1] Note the critical divergence at the Ethanol step where inorganic salts are rejected.

Module 4: Analytical Troubleshooting

Q: How do I confirm the Di-ester is gone?

A:

-

Alpha-Protons (

): Look at the triplet corresponding to the protons on the carbon next to the oxygen.[1] -

Integration: Compare the integration of the alpha-protons to the methyl terminus.

Q: Quick test for Inorganic Sulfate?

A: Dissolve a small sample of your final product in distilled water. Add a few drops of Barium Chloride (

-

Cloudy/White Precipitate:

is still present (Barium Sulfate forms). Repeat the Ethanol extraction. -

Clear Solution: Product is free of inorganic sulfate.

Summary of Key Specifications

| Parameter | Specification | Reason |

| Reaction Temp | Prevents Di-ester formation.[1] | |

| Stoichiometry | 1:1 (Acid:Alcohol) | Prevents Di-ester (excess alcohol) or Charring (excess acid). |

| Purification Solvent | Diethyl Ether | Removes neutral organic impurities (Di-ester).[1] |

| Polishing Solvent | Anhydrous Ethanol | Separates product from inorganic salts ( |

| Storage | Desiccator | Product is hygroscopic; water leads to hydrolysis. |

References

- Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Section: Aliphatic Sulfur Compounds. Longman Scientific & Technical.

-

Solubility of Sodium Sulfate . PubChem Compound Summary for CID 24436. National Center for Biotechnology Information (2024). Available at: [Link] (Verifies insolubility in ethanol).

-

Dibutyl Sulfate Spectral Data . NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[3] Available at: [Link] (Reference for Di-ester identification).

- Preparation of Alkyl Sulfates. US Patent 1,427,215.

Sources

"effect of temperature on butyl hydrogen sulfate catalytic activity"

Technical Support Center: Catalytic Applications of Butyl Hydrogen Sulfate

Topic: Effect of Temperature on Butyl Hydrogen Sulfate ([Bmim][HSO₄]) Catalytic Activity Audience: Chemical Engineers, Process Chemists, and Drug Development Scientists Document ID: TSC-IL-CAT-004 Status: Active

Executive Summary & Catalyst Identification

User Advisory: The term "Butyl Hydrogen Sulfate" in catalytic literature predominantly refers to the acidic ionic liquid 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([Bmim][HSO₄]) . It acts as a Brønsted acidic solvent-catalyst.[1]

Note: Do not confuse this with Tetrabutylammonium Hydrogen Sulfate (TBAHS), which is primarily a phase-transfer catalyst. This guide focuses on [Bmim][HSO₄] as a reaction medium and acid catalyst.

Core Temperature Directive: Temperature is the single most critical variable for [Bmim][HSO₄]. It governs a trade-off between viscosity reduction (essential for mass transfer) and thermal degradation (irreversible catalyst loss).

-

Optimal Operating Window: 80°C – 120°C

-

Viscosity Transition: Significant fluidity gains occur >60°C.

-

Degradation Threshold: Long-term exposure >150°C leads to decomposition.

Module 1: Thermodynamics & Kinetics (The "Sweet Spot")

Q: Why is my reaction rate negligible at room temperature (25°C) despite high acidity? A: At room temperature, [Bmim][HSO₄] is extremely viscous (~1800+ mPa·s). While the protons are present, the high viscosity severely limits mass transfer. The reactants cannot effectively diffuse to the active sites.

Q: How does temperature affect the physical state of the catalyst? A: Heating induces a "viscosity collapse," transforming the catalyst from a honey-like syrup to a free-flowing liquid. This change is non-linear and critical for mixing.

Data Table: Temperature vs. Catalyst Behavior

| Temperature | Viscosity State | Mass Transfer Efficiency | Reaction Rate Regime |